Home > Products > Screening Compounds P32621 > Indirubin-3'-monoxime-5-sulphonic acid
Indirubin-3'-monoxime-5-sulphonic acid - 331467-05-1

Indirubin-3'-monoxime-5-sulphonic acid

Catalog Number: EVT-1785735
CAS Number: 331467-05-1
Molecular Formula: C16H11N3O5S
Molecular Weight: 357.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Indirubin-3'-monoxime-5-sulphonic acid is a synthetic compound known for its potent inhibitory effects on various kinases, specifically cyclin-dependent kinases 1 and 5, as well as glycogen synthase kinase-3β. This compound is derived from indirubin, a naturally occurring bisindole that is structurally related to indigo. The unique structural modifications of indirubin-3'-monoxime-5-sulphonic acid enhance its solubility and biological activity, making it a valuable tool in scientific research and potential therapeutic applications.

Source

Indirubin-3'-monoxime-5-sulphonic acid can be synthesized through various chemical methods, primarily involving modifications of indirubin. The compound is commercially available from several suppliers, including Sigma-Aldrich and MedChemExpress, which provide it for research purposes.

Classification

Indirubin-3'-monoxime-5-sulphonic acid is classified as a small molecule inhibitor and falls under the category of kinase inhibitors. Its specific targets include cyclin-dependent kinases (CDK1 and CDK5) and glycogen synthase kinase-3β, which are crucial in regulating cell cycle progression and various signaling pathways.

Synthesis Analysis

Methods

The synthesis of indirubin-3'-monoxime-5-sulphonic acid typically involves the following steps:

  1. Starting Material: Indirubin serves as the primary starting material.
  2. Modification: The synthesis process includes the introduction of a monoxime group and a sulfonic acid group to the indirubin structure.
  3. Reagents: Common reagents used in the synthesis include oxidizing agents for the formation of the monoxime and sulfonating agents to introduce the sulfonic acid functionality.
  4. Catalysts: Various catalysts may be employed to enhance reaction rates and yields.

Technical Details

The reaction conditions are optimized for high yield and purity, often involving controlled temperatures and specific solvents. Purification methods such as crystallization are employed to isolate the final product.

Molecular Structure Analysis

Structure

Indirubin-3'-monoxime-5-sulphonic acid has a complex molecular structure characterized by:

  • Core Structure: The compound retains the indole framework typical of indirubin.
  • Functional Groups: It features a monoxime group at the 3' position and a sulfonic acid group at the 5 position.

Data

The molecular formula of indirubin-3'-monoxime-5-sulphonic acid is C15H12N2O4SC_{15}H_{12}N_2O_4S, with a molecular weight of approximately 320.33 g/mol. The structural representation can be visualized using chemical drawing software or databases that provide 2D or 3D models.

Chemical Reactions Analysis

Reactions

Indirubin-3'-monoxime-5-sulphonic acid can participate in various chemical reactions:

  1. Oxidation: The compound can undergo oxidation reactions that modify its functional groups.
  2. Reduction: Reduction reactions may alter the nitrogen or oxygen functionalities.
  3. Substitution: Nucleophilic substitution reactions can occur at various positions on the indirubin core.

Technical Details

Common reagents for these reactions include oxidizing agents like potassium permanganate or reducing agents such as sodium borohydride. Reaction conditions are tailored to achieve specific modifications while maintaining stability.

Mechanism of Action

Indirubin-3'-monoxime-5-sulphonic acid functions primarily as an inhibitor of cyclin-dependent kinases and glycogen synthase kinase-3β.

Process

  1. Binding: The compound selectively binds to the ATP-binding sites of CDK1, CDK5, and glycogen synthase kinase-3β.
  2. Inhibition: This binding prevents phosphorylation of target substrates, thereby disrupting cell cycle progression and other signaling pathways critical for cellular function.

Data

The inhibitory constants (IC50 values) for this compound are approximately 5 nM for CDK1, 7 nM for CDK5, and 80 nM for glycogen synthase kinase-3β, indicating its high potency against these targets.

Physical and Chemical Properties Analysis

Physical Properties

Indirubin-3'-monoxime-5-sulphonic acid is typically presented as a solid with good solubility in polar solvents such as water due to its sulfonic acid group.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may be sensitive to extreme pH levels or strong oxidizing environments. Its reactivity profile allows it to participate in various chemical transformations that enhance its utility in research.

Applications

Indirubin-3'-monoxime-5-sulphonic acid has several scientific applications:

  1. Biological Research: It is widely used in studies investigating cell cycle regulation and signal transduction pathways.
  2. Cancer Research: Due to its ability to inhibit key kinases involved in cancer cell proliferation, it shows potential as an anticancer agent.
  3. Pharmaceutical Development: The compound serves as a reference standard in quality control processes during drug development.
Mechanisms of Action in Kinase Inhibition

Selective Inhibition of Cyclin-Dependent Kinases (CDKs)

Competitive ATP-Binding Site Interaction in CDK1 (IC50 = 5 nM) and CDK5 (IC50 = 7 nM)

Indirubin-3'-monoxime-5-sulphonic acid (I3M-5S) acts as a highly potent and reversible inhibitor of cyclin-dependent kinases CDK1 and CDK5. Its mechanism centers on competitively binding to the ATP-binding pocket of these kinases, thereby blocking catalytic activity. Structural analyses confirm that I3M-5S occupies the kinase ATP-binding site through hydrogen bonding and hydrophobic interactions, which prevents ATP from binding and halts downstream phosphorylation events. The compound exhibits exceptional selectivity, with IC50 values of 5 nM for CDK1 and 7 nM for CDK5, making it one of the most potent CDK inhibitors documented [1] [2] [6].

Table 1: Kinase Inhibition Profile of I3M-5S

Target KinaseIC50 ValueMechanism
CDK15 nMCompetitive ATP-binding
CDK57 nMCompetitive ATP-binding
GSK-3β80 nMCompetitive ATP-binding

Role in Cell Cycle Arrest via CDK1 Modulation

By inhibiting CDK1—a master regulator of the G2/M phase transition—I3M-5S induces reversible cell cycle arrest at the G2/M checkpoint. This arrest prevents mitotic entry and is observed across diverse cancer cell lines, including transitional cell carcinomas. Studies using synchronized cell cultures demonstrate that I3M-5S treatment leads to accumulation of cells with 4N DNA content, confirming G2/M blockade. Notably, this arrest occurs independently of apoptosis in some models, highlighting its primary cytostatic effect. The suppression of CDK1 also correlates with altered expression of cell-cycle regulators like survivin, which is paradoxically upregulated and may contribute to apoptosis resistance [5] [10].

Table 2: Cell Cycle Effects of CDK1 Inhibition by I3M-5S

Cell LineObserved EffectMolecular Consequence
Transitional Cell CarcinomaG2/M arrestSurvivin upregulation
U937 (Histiocytic)G2/M accumulationReduced phosphorylation events

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition (IC50 = 80 nM) and Implications in Tau Phosphorylation

I3M-5S is a significant inhibitor of GSK-3β, exhibiting an IC50 of 80 nM. Similar to its action on CDKs, it competes with ATP for binding to the kinase's catalytic site. GSK-3β is implicated in pathological tau hyperphosphorylation, a hallmark of Alzheimer’s disease. By inhibiting GSK-3β, I3M-5S reduces tau phosphorylation at Alzheimer’s-specific epitopes (in vitro and cellular models). This positions I3M-5S as a candidate for modulating neurodegenerative pathways. Additionally, GSK-3β inhibition influences Wnt/β-catenin signaling, which may contribute to anti-proliferative effects in cancers [1] [9].

Table 3: Therapeutic Implications of GSK-3β Inhibition

Pathological ProcessEffect of I3M-5SPotential Application
Tau phosphorylationSignificant reductionAlzheimer’s disease research
Wnt/β-catenin signalingModulationOncology therapeutics

Cross-Reactivity with Aurora Kinases and Aryl Hydrocarbon Receptor Signaling

Aurora Kinases

Though not a primary target, I3M-5S shows cross-reactivity with Aurora Kinase A (AURKA), a mitotic kinase. This interaction is attributed to structural homology between the substrate-binding regions of AURKA and CDKs. Computational studies identify a shared protein motif (ENNPEE) unique to CDKs and Aurora kinases, which may explain off-target binding. While less potent (IC50 not quantified), this cross-reactivity could contribute to the compound’s ability to disrupt mitotic spindle assembly and induce endoreplication [5] [7].

Aryl Hydrocarbon Receptor (AhR) Signaling

I3M-5S acts as an AhR ligand, triggering classical AhR activation. In human U937 lymphoma cells, it induces CYP1A1 expression by 12.7-fold, confirming AhR translocation to the nucleus. This activation modulates immune responses by altering expression of inflammatory mediators (e.g., COX-2, macrophage inflammatory protein) and antioxidant enzymes (e.g., heme oxygenase-1). The AhR pathway may synergize with kinase inhibition to exert anti-inflammatory effects in macrophages, suppressing NF-κB and nitric oxide production [4] [9].

Table 4: Cross-Reactivity Targets and Functional Implications

TargetInteraction TypeFunctional Outcome
Aurora Kinase AStructural motif (ENNPEE)Mitotic spindle disruption
AhRLigand bindingCYP1A1 induction; Immunomodulation

Properties

CAS Number

331467-05-1

Product Name

Indirubin-3'-monoxime-5-sulphonic acid

IUPAC Name

2-hydroxy-3-(3-nitroso-1H-indol-2-yl)-1H-indole-5-sulfonic acid

Molecular Formula

C16H11N3O5S

Molecular Weight

357.3 g/mol

InChI

InChI=1S/C16H11N3O5S/c20-16-13(10-7-8(25(22,23)24)5-6-12(10)18-16)15-14(19-21)9-3-1-2-4-11(9)17-15/h1-7,17-18,20H,(H,22,23,24)

InChI Key

BZZVPFDMEVQJTI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)S(=O)(=O)O)O)N=O

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)C3=C(NC4=C3C=C(C=C4)S(=O)(=O)O)O)N=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.